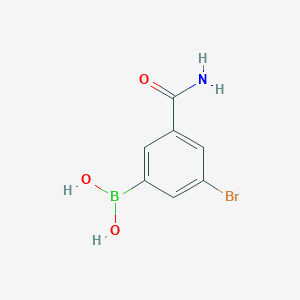

3-Aminocarbonyl-5-bromophenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-5-carbamoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEQXFIUMDEIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230448 | |

| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-97-9 | |

| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-bromo-5-carbamoylphenylboronic acid chemical structure and molecular weight

This guide provides an in-depth technical analysis of 3-bromo-5-carbamoylphenylboronic acid , a bifunctional molecular scaffold used primarily in medicinal chemistry and materials science for the construction of complex biaryl systems.

Functional Class: Halogenated Arylboronic Acid / Bifunctional Building Block Primary Application: Iterative Cross-Coupling & Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Structural Analysis[1][2]

Structural Visualization

The molecule consists of a central benzene ring trisubstituted at the 1, 3, and 5 positions (meta-substitution pattern), ensuring electronic isolation of the functional groups and preventing steric congestion during catalytic cycles.

Figure 1: Connectivity map of 3-bromo-5-carbamoylphenylboronic acid showing the 1,3,5-substitution pattern.

Key Chemical Parameters

| Parameter | Value | Notes |

| IUPAC Name | (3-Bromo-5-carbamoylphenyl)boronic acid | Alt: 3-Borono-5-bromobenzamide |

| Molecular Formula | C₇H₇BBrNO₃ | |

| Molecular Weight | 243.85 g/mol | Calculated based on standard atomic weights.[1] |

| Exact Mass | 242.9702 Da | Monoisotopic mass (⁷⁹Br, ¹¹B). |

| CAS Number | Not widely indexed | Often custom-synthesized; search by structure or substructure. |

| SMILES | NC(=O)c1cc(Br)cc(B(O)O)c1 | |

| Physical State | Off-white to beige solid | Hygroscopic; store under inert gas. |

Isotopic Mass Distribution (MS Interpretation)

When analyzing this compound via LC-MS, the presence of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) and Boron (¹⁰B : ¹¹B ≈ 1:4) creates a distinct isotopic envelope.

-

M+H Peak (Base): ~244.0 Da (⁷⁹Br, ¹¹B)

-

M+2 Peak: ~246.0 Da (⁸¹Br, ¹¹B) – Almost equal intensity to base peak due to Br.

Physicochemical Properties & Stability

Solubility Profile

-

Soluble: DMSO, DMF, Methanol (warm), Ethanol.

-

Sparingly Soluble: Dichloromethane, Chloroform.

-

Insoluble: Water (neutral pH), Hexanes.

-

Protocol Note: For Suzuki couplings, dissolve in a mixture of 1,4-Dioxane/Water or DMF/Water. The amide group enhances solubility in polar aprotic solvents compared to the parent phenylboronic acid.

Stability Concerns

-

Protodeboronation: Like many electron-deficient boronic acids, this compound is susceptible to hydrolytic C-B bond cleavage under highly basic conditions at elevated temperatures.

-

Mitigation: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) rather than strong hydroxides (NaOH).

-

-

Self-Coupling (Polymerization): Containing both a nucleophile (Boronic Acid) and an electrophile (Bromide), the molecule can theoretically polymerize.

-

Control: The C-Br bond is generally less reactive than C-I. In the absence of a highly active catalyst, the boronic acid moiety can be selectively coupled to a more reactive external aryl iodide.

-

Synthetic Utility: The "Bifunctional" Strategy

This molecule acts as a linchpin in divergent synthesis. The presence of two distinct reactive sites (Br vs. B(OH)₂) allows for sequential cross-coupling reactions.

Chemoselective Suzuki-Miyaura Coupling

The primary utility lies in the reactivity difference between the boronic acid and the bromide.

-

Pathway A (Standard): React the Boronic Acid first.

-

Partner: Aryl Iodide or Aryl Triflate (more reactive than the internal Br).

-

Outcome: The internal Br survives, leaving a handle for a second reaction.

-

-

Pathway B (Reverse): React the Bromide first.

-

Requirement: The Boronic Acid must be protected (e.g., as a MIDA boronate or Pinacol ester) to prevent self-coupling.

-

Amide Functionality

The C-5 carbamoyl group (-CONH₂) serves as:

-

A Hydrogen Bond Donor/Acceptor: Critical for binding affinity in kinase or protease inhibitors.

-

A Synthetic Precursor: Can be dehydrated to a Nitrile (-CN) using POCl₃ or converted to an Amine via Hofmann rearrangement.

Experimental Workflow: Synthesis & Usage

Synthesis of the Building Block

Since this compound is often non-catalog, it is synthesized from 3,5-dibromobenzamide .

Protocol: Monoborylation of 3,5-Dibromobenzamide

-

Reagents: 3,5-Dibromobenzamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: Heat at 80°C for 4–6 hours under N₂ atmosphere.

-

Workup: The intermediate formed is the Pinacol Ester.

-

Hydrolysis (Optional): To get the free boronic acid, treat the ester with NaIO₄/NH₄OAc in Acetone/Water.

-

Application Workflow (Graphviz)

Figure 2: Synthetic pathway from commercial precursors to the target boronic acid and its downstream applications.

Analytical Characterization Standards

To validate the integrity of 3-bromo-5-carbamoylphenylboronic acid, the following data is required:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Look for three distinct aromatic signals (due to meta-substitution) in the range of 7.8–8.2 ppm.

-

Broad singlets for the Amide (-CONH₂) protons around 7.5–8.0 ppm.

-

Broad singlet for Boronic Acid (-B(OH)₂) protons (variable, often >8.0 ppm, disappears with D₂O shake).

-

-

¹¹B NMR:

-

Single peak typically around 28–30 ppm (characteristic of arylboronic acids).

-

-

Purity Check (HPLC):

-

Use a C18 column with a Water/Acetonitrile gradient (plus 0.1% Formic Acid).

-

Note: Boronic acids can streak on silica; reverse-phase is preferred.

-

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

PubChem Compound Summary. (2024). "Boronic Acid Derivatives and Structure Search." National Library of Medicine. Link

Sources

bifunctional aryl bromide boronic acid building blocks for drug discovery

Bifunctional Aryl Bromide Boronic Acids: The Linchpins of Iterative Cross-Coupling in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, modular scaffolds is paramount. Bifunctional aryl bromide boronic acids represent a unique class of "linchpin" building blocks that enable Iterative Cross-Coupling (ICC) . However, their utility is governed by a fundamental chemoselectivity paradox: the inherent incompatibility of an electrophilic aryl halide and a nucleophilic boronic acid within the same molecule, which leads to uncontrolled oligomerization.

This technical guide details the strategic application of MIDA (N-methyliminodiacetic acid) boronates to solve this paradox. By reversibly switching the hybridization of the boron center from reactive

Part 1: The Chemoselectivity Paradox

The Suzuki-Miyaura reaction relies on the transmetalation of an activated boron species to a palladium(II)-aryl complex. A molecule containing both a bromide leaving group and a boronic acid moiety (e.g., 4-bromophenylboronic acid) is theoretically capable of self-coupling (homopolymerization).

The Reactivity Hierarchy

To utilize these building blocks effectively, one must understand the order of reactivity. In a standard unprotected system, chemoselectivity is difficult to control because the rate of oxidative addition (to C-Br) and transmetalation (from C-B) often overlap under standard basic conditions.

Table 1: Comparative Reactivity of Electrophiles and Nucleophiles in Pd-Catalyzed Coupling

| Species Type | Functional Group | Reactivity Rank | Stability |

| Electrophile | Aryl Iodide (Ar-I) | High (Reacts < RT) | Low (Light sensitive) |

| Electrophile | Aryl Bromide (Ar-Br) | Medium (Standard) | High |

| Electrophile | Aryl Chloride (Ar-Cl) | Low (Requires specialized ligands) | Very High |

| Nucleophile | Boronic Acid ( | High (Reacts w/ mild base) | Low (Dehydrates/Oxidizes) |

| Nucleophile | Pinacol Ester ( | Medium | Medium |

| Nucleophile | MIDA Boronate | Inert (under anhydrous coupling) | Very High (Air/Silica stable) |

Part 2: The MIDA Solution (Strategic Protection)

The definitive solution to utilizing bifunctional aryl bromides is the Burke Methodology , which utilizes the MIDA ligand.

The Mechanism of Control: vs.

-

Active State (

): Standard boronic acids possess a vacant p-orbital, making them Lewis acidic and capable of interacting with the base (hydroxide/alkoxide) required for transmetalation. -

Dormant State (

): The MIDA ligand forms a dative N→B bond, filling the p-orbital and rehybridizing the boron atom to a tetrahedral

This allows a bifunctional molecule (e.g., 4-bromophenyl MIDA boronate) to undergo Suzuki coupling at the bromide position with an external boronic acid, while the MIDA-protected boron remains spectator.

Figure 1: The reversible hybridization switch. MIDA protection locks boron in an unreactive sp3 state; mild aqueous base restores the reactive sp2 state.

Part 3: Iterative Cross-Coupling (ICC) Workflow

The power of bifunctional building blocks lies in the ICC cycle.[1] This allows for the linear assembly of small molecules, analogous to peptide synthesis but for carbon-carbon bonds.

The "Catch-and-Release" Purification

MIDA boronates exhibit a binary affinity for silica gel, which simplifies purification between steps:

-

Elute impurities: Wash column with Et₂O/MeOH (MIDA boronate sticks to silica).[2]

-

Elute product: Wash column with THF (MIDA boronate releases).

Figure 2: The Iterative Cross-Coupling (ICC) cycle utilizing bifunctional MIDA boronates.

Part 4: Experimental Protocols

These protocols are designed for the synthesis and utilization of 4-Bromophenyl MIDA Boronate , a standard bifunctional linchpin.

Protocol A: Synthesis of MIDA Boronate (Dean-Stark Method)

Use this to convert unstable boronic acids into robust building blocks.

Reagents:

-

4-Bromophenylboronic acid (20.0 g, 100 mmol)

-

N-Methyliminodiacetic acid (MIDA) (14.7 g, 100 mmol)

-

DMSO (200 mL) / Toluene (200 mL)

Procedure:

-

Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add boronic acid and MIDA.[3][2] Add DMSO and Toluene.

-

Reflux: Heat the mixture to reflux (approx. 110-120°C internal temp) with vigorous stirring. Water generated by condensation is azeotropically removed via the Dean-Stark trap.

-

Monitoring: Continue reflux for 12–16 hours until water collection ceases.

-

Work-up: Concentrate the reaction mixture under high vacuum to remove Toluene and most DMSO.

-

Precipitation: Pour the resulting viscous oil slowly into a stirring flask of water (500 mL) or Et₂O/Acetone mixture. The MIDA boronate will precipitate as a white solid.

-

Filtration: Filter, wash with water and diethyl ether. Dry under vacuum.

Protocol B: Chemoselective Coupling (The "Halide-First" Reaction)

Use this to couple the bromide end while keeping the boron protected.

Reagents:

-

4-Bromophenyl MIDA boronate (1.0 equiv)

-

External Boronic Acid (1.2 equiv)[7]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (0.2 M)

Procedure:

-

Inert Atmosphere: Charge a reaction vial with the MIDA boronate, external boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen (3x).

-

Solvation: Add anhydrous 1,4-Dioxane.

-

Critical Note: Do not use water or aqueous base, as this will hydrolyze the MIDA group prematurely.

-

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS (Look for the mass of the coupled product with MIDA intact).

-

Purification: Dilute with EtOAc, wash with water, dry over MgSO₄. Purify via silica gel chromatography (Elute with THF/Et₂O mixtures).

Protocol C: Deprotection (Releasing the Boronic Acid)

Use this to activate the linchpin for the next step.

Procedure:

-

Dissolve the coupled MIDA intermediate in THF (0.1 M).

-

Add 1M aqueous NaOH (3.0 equiv).

-

Stir at room temperature for 10–30 minutes.

-

Quench with Phosphate Buffer (pH 7.0) and extract with EtOAc.

-

Note: The resulting free boronic acid is often used immediately in the next coupling step to avoid dehydration (trimerization to boroxine).

-

Part 5: References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

-

Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society.

-

St. Denis, J. D., et al. (2010). Pharmacology of MIDA Boronates: Stability and Suzuki-Miyaura Applications. Chemistry - A European Journal.

-

Li, J., et al. (2015). Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses.

-

Gonzalez, J. A., et al. (2012). Silica Gel Chromatography of MIDA Boronates. Aldrichimica Acta.[8]

Sources

- 1. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. experts.illinois.edu [experts.illinois.edu]

Solubility of Amide-Functionalized Phenylboronic Acids in Organic Solvents

Executive Summary

Amide-functionalized phenylboronic acids (Amide-PBAs) represent a complex class of organoboron compounds critical to medicinal chemistry (protease inhibitors), supramolecular sensors (saccharide detection), and catalysis (Suzuki-Miyaura coupling). Unlike simple phenylboronic acids, the introduction of an amide motif creates a competing landscape of intermolecular hydrogen bonding and reversible dehydration.

This guide provides a rigorous technical framework for understanding, predicting, and measuring the solubility of Amide-PBAs. It moves beyond simple "like-dissolves-like" heuristics to address the Boroxine Cycle and Lattice Energy barriers that frequently result in experimental failure or data artifacts.

Part 1: Molecular Architecture & Solubility Mechanics

The solubility of Amide-PBAs is governed by two opposing thermodynamic forces: Crystal Lattice Stabilization (which resists dissolution) and Solvation Enthalpy (which promotes it).

The Dual-Stacking Phenomenon

Amide-PBAs possess two distinct hydrogen-bonding domains:

-

The Boronic Acid Headgroup (

): Forms centrosymmetric dimers ( -

The Amide Linker (

): Capable of forming strong intermolecular chains similar to those found in nylon or peptides.

Impact: When these two networks synergize (particularly in para-substituted derivatives), the lattice energy increases significantly, rendering the compound insoluble in standard organic solvents like dichloromethane (DCM) or toluene, despite the lipophilic phenyl ring.

The Boroxine Equilibrium Trap

A critical oversight in solubility protocols is the dynamic equilibrium between the free boronic acid and its trimeric anhydride (boroxine).

-

The Mechanism: In non-polar solvents or under thermal stress (heating to dissolve), three Amide-PBA molecules dehydrate to form a six-membered

ring (boroxine). -

The Artifact: Boroxines are often more soluble in non-polar solvents (CHCl3, Toluene) than their parent acids due to the loss of polar -OH groups.

-

The Risk: Researchers often believe they have dissolved the acid, when in reality, they have synthesized the anhydride in situ. Upon cooling or adding water, the compound may precipitate unexpectedly as the equilibrium shifts back.

Regioisomerism Effects

-

Ortho-Substitution: Often exhibits higher solubility due to intramolecular hydrogen bonding (between Amide-NH and Boron-OH). This "locks" the molecule, preventing the formation of extended intermolecular networks.

-

Para/Meta-Substitution: Favors intermolecular networking, leading to lower solubility and higher melting points.

Part 2: Solvent Selection Matrix

This matrix categorizes solvents based on their interaction with the specific functional motifs of Amide-PBAs.

| Solvent Class | Examples | Solubility Rating | Mechanistic Insight | Recommended Use |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent | High dielectric constant disrupts strong amide-amide H-bonds. Oxygen acceptors solvate acidic B-OH protons. | Stock solutions (10-100 mM); Biological assays. |

| Polar Protic | Methanol, Ethanol | Good (Caution) | Solvates well via H-bonding. WARNING: Rapidly forms boronate mono/di-esters (solvolysis), changing the chemical species. | Short-term handling; Recrystallization (if esterification is reversible/controlled). |

| Ethers | THF, 1,4-Dioxane, Et2O | Moderate | Oxygen atoms accept H-bonds from B-OH. Moderate disruption of amide stacking. | Synthetic reactions (Suzuki coupling); Intermediate polarity work. |

| Chlorinated | DCM, Chloroform | Poor to Variable | Cannot effectively break amide H-bonds. Solubility often requires conversion to boroxine (via heating). | Purification (only if boroxine formation is intended or irrelevant). |

| Hydrocarbons | Hexanes, Toluene | Very Poor | High lattice energy of Amide-PBA prevents dissolution. Boroxines may be soluble hot. | Anti-solvents for precipitation/crystallization. |

Part 3: Visualization of Equilibria

The following diagram illustrates the dynamic phase changes an Amide-PBA undergoes during solvation, highlighting the Boroxine Trap.

Caption: Solubility landscape showing the competition between solvation, dehydration (boroxine formation), and solvolysis (ester formation).

Part 4: Validated Experimental Protocol

To accurately determine thermodynamic solubility without artifacts, follow this modified Shake-Flask Method (OECD 105 compliant) .

Reagents & Equipment

-

Solvent: Anhydrous (to prevent hydrolysis variability) or D2O-saturated (if aqueous).

-

Vessel: Amber glass vials (boronic acids can be light sensitive over long periods).

-

Temperature Control: Thermomixer or water bath at 25.0 ± 0.1°C.

-

Analysis: HPLC-UV/Vis or qNMR (Quantitative NMR).

Step-by-Step Workflow

-

Supersaturation: Add the Amide-PBA solid to the solvent until undissolved solid remains visible.

-

Equilibration: Agitate at 25°C for 24–48 hours.

-

Critical Step: Do NOT use ultrasonic baths to force dissolution if heating occurs, as this promotes boroxine formation.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

-

Verification (The "Self-Validating" Step):

-

Take an aliquot of the filtrate.

-

Analyze via 11B-NMR .

-

Signal Check: Monomeric Boronic Acid appears ~28-32 ppm. Boroxine/Anhydride appears ~20-25 ppm (solvent dependent). If Boroxine is present, the solubility value is invalid for the acid form.

-

-

Quantification: Dilute the filtrate into the linear range of the HPLC method and quantify against a standard curve prepared in a "good" solvent (e.g., DMSO).

Workflow Diagram

Caption: Decision tree for solubility determination ensuring chemical integrity of the boronic acid species.

Part 5: Troubleshooting & Optimization

"It won't dissolve in anything but DMSO."

-

Cause: High lattice energy from intermolecular amide H-bonds.

-

Solution: Use a Co-solvent System .[1] Add 5-10% DMSO or MeOH to DCM or Ethyl Acetate. The polar co-solvent acts as a "wedge" to break the amide stacking, allowing the bulk non-polar solvent to solvate the phenyl ring.

"The solubility changes over time."

-

Cause: Solvolysis or atmospheric hydration.

-

Solution: If using alcohols, you are measuring the rate of ester formation, not solubility. Switch to non-nucleophilic polar solvents (Acetone, Acetonitrile) or dry the solvent thoroughly.

"NMR shows multiple peaks."

-

Cause: Boronic acids can exist as a mixture of monomer, dimer, and trimer in solution depending on concentration.

-

Solution: Add a drop of D2O or dilute NaOH to the NMR tube. This hydrolyzes all anhydrides to the monomeric boronate species (

), simplifying quantification.

References

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews. [Link]

-

Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Iwamura, T., et al. (2005). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution.[2] Journal of Biomaterials Science, Polymer Edition. [Link]

-

Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self-assembly. Chemical Communications. [Link]

Sources

difference between 3-bromo-5-carbamoylphenylboronic acid and its pinacol ester

Executive Summary: The Reagent vs. Building Block Dilemma

In the architecture of complex drug scaffolds—particularly PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors—the 3-bromo-5-carbamoylphenyl motif is a critical bifunctional node. It presents two orthogonal reactive handles: an aryl bromide (electrophile) and a boronic species (nucleophile).

The choice between the free acid (3-bromo-5-carbamoylphenylboronic acid) and its pinacol ester (Bpin) is not merely a matter of preference; it is a strategic decision that dictates solubility, purification, and chemoselectivity.

-

The Acid is the "Active Warhead"—highly reactive in Suzuki couplings but operationally difficult due to poor solubility and boroxine formation.

-

The Ester is the "Armored Transport"—lipophilic, stable, and capable of surviving upstream transformations (e.g., reactions at the bromide) before the boron is activated.

This guide analyzes the physicochemical and operational divergences between these two species to optimize your synthetic workflows.

Part 1: Physicochemical Divergence

The presence of the carbamoyl group (-CONH₂) at the 5-position drastically amplifies the polarity differences between the acid and the ester. Unlike simple phenylboronic acids, the amide moiety introduces strong hydrogen bond donor/acceptor sites.

The Solubility & Stability Matrix

| Feature | Boronic Acid (Free Acid) | Pinacol Ester (Bpin) |

| Structure | Ar-B(OH)₂ (Equilibrium with Boroxine) | Ar-B(pin) (Discrete Species) |

| Polarity | High (Amphiphilic/Polar) | Low to Moderate (Lipophilic) |

| Solubility (DCM/EtOAc) | Poor (Often requires DMSO/MeOH) | Excellent (Soluble in standard organics) |

| Silica Gel Stability | Low (Streaks, adheres, degrades) | High (Elutes cleanly, R_f ~0.3–0.6) |

| Stoichiometry | Variable (Due to dehydration) | Precise (1:1 Stoichiometry) |

| Atom Economy | High (MW ~244 g/mol ) | Lower (MW ~326 g/mol ; loss of pinacol) |

The Boroxine Equilibrium (The "Hidden" Impurity)

The free acid is rarely a pure monomer. It exists in a dynamic equilibrium with its cyclic trimer (boroxine), driven by the loss of water. This is exacerbated by the amide group, which can participate in intermolecular H-bonding, creating an insoluble "brick dust" solid.

-

Implication: When weighing the acid for a reaction, you are often adding an undefined ratio of monomer/trimer, leading to stoichiometric errors (0.9–1.1 equiv variability).

-

Solution: The Pinacol Ester is "capped," preventing trimerization and ensuring precise molarity.

Part 2: Reactivity & Chemoselectivity

The primary operational difference lies in the rate of transmetallation and the ability to perform orthogonal chemistry .

The "Slow Release" Mechanism

In a standard Suzuki-Miyaura coupling, the boronic species must form a hydroxo-palladium "ate" complex (e.g., [Ar-Pd-OH-B(OH)2-Ar]-) to facilitate transmetallation.

-

Acid: Reacts directly and rapidly.

-

Ester: Must often undergo hydrolysis in situ (via base/water) or transesterification to enter the catalytic cycle. This "slow release" of the active boronic acid can be beneficial, preventing protodeboronation of unstable substrates, but it generally requires harsher conditions (higher temp, stronger base).

Orthogonal Workflow (The "Trojan Horse")

If your goal is to react the Bromide (Br) while keeping the Boron for a later step, you must use the Pinacol Ester. The free acid is too reactive and unprotected; it will interfere with Pd-catalyzed reactions at the bromide site or polymerize.

Scenario: You need to couple the 3-bromo-5-carbamoyl fragment to a Core Scaffold (X) via the Bromide, leaving the Boron available for a second coupling.

Part 3: Operational Protocols

Synthesis of the Pinacol Ester (Protection)

If you possess the acid and need to purify it or reduce its polarity, conversion to the ester is the standard first step.

Protocol:

-

Reagents: Suspend 3-bromo-5-carbamoylphenylboronic acid (1.0 equiv) in anhydrous THF or Toluene.

-

Additives: Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv) as a drying agent.

-

Conditions: Stir at Room Temperature (THF) or Reflux (Toluene with Dean-Stark trap) for 2–4 hours.

-

Workup: Filter off MgSO₄. Concentrate filtrate.[1]

-

Purification: The residue is usually pure enough. If not, flash chromatography (Hexanes/EtOAc) is now possible—unlike the starting acid.

Hydrolysis (Deprotection/Activation)

To restore the high reactivity of the acid from the ester (e.g., for a difficult coupling):

-

Reagents: Dissolve Bpin ester in Acetone/H₂O (3:1).

-

Additives: Add NaIO₄ (Sodium Periodate, 3.0 equiv) and NH₄OAc (3.0 equiv).

-

Mechanism: Oxidative cleavage of the pinacol diol.

-

Time: Stir 12–24h at RT.

-

Result: The free boronic acid precipitates or can be extracted into EtOAc after acidification.

Part 4: Decision Guide (When to use which?)

| Scenario | Recommended Species | Reasoning |

| Routine Suzuki Coupling | Pinacol Ester | Easier to weigh, reproducible stoichiometry, cleaner impurity profile. |

| Coupling to Sterically Hindered Halide | Free Acid | Faster transmetallation rates are needed to overcome steric bulk. |

| Purification Required | Pinacol Ester | The acid streaks on silica; the ester chromatographs like a standard organic molecule. |

| Multi-step Synthesis | Pinacol Ester | Bpin tolerates many conditions (acidic workups, oxidation) that might degrade the free acid. |

| Green Chemistry / Atom Economy | Free Acid | Avoids the waste of the high-MW pinacol group (atom economy penalty). |

References

-

Suzuki-Miyaura Coupling Mechanism & Transmetallation Rates

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

-

Purification of Boronic Esters on Silica

-

Boroxine Equilibrium & Stability

-

Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation.[4] Dalton Transactions.

-

-

Chemoselectivity in Halogenated Boronates

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives [frontiersin.org]

- 3. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

Stability of Boronic Acids with Electron-Withdrawing Amide Groups

The following technical guide details the stability mechanisms, profiling protocols, and stabilization strategies for boronic acids substituted with electron-withdrawing amide groups.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Boronic acids bearing electron-withdrawing groups (EWGs), such as amides, present a specific challenge in drug development. While the amide group lowers the pKa of the boronic acid—enhancing its binding affinity to diol-containing targets (e.g., carbohydrates, serine proteases) at physiological pH—it simultaneously renders the C–B bond susceptible to protodeboronation and oxidation .

This guide resolves the stability paradox: how to leverage the electronic benefits of amide substitution while mitigating the kinetic instability. The critical insight lies in the positional effect —specifically, the exploitation of ortho-intramolecular coordination to "mask" the boron center.

Part 1: Mechanistic Underpinning

To engineer stable boronic acids, one must understand the two primary decomposition pathways and how amide substituents influence them.

The Protodeboronation Pathway

The primary instability mode for amide-substituted boronic acids in aqueous media is base-catalyzed protodeboronation .

-

Mechanism: The reaction proceeds via the formation of a boronate anion

. The rate-determining step is the cleavage of the C–B bond, facilitated by the stabilization of the developing aryl anion charge. -

Amide Effect: Amide groups are electron-withdrawing by induction (

). This lowers the pKa of the boronic acid (typically from ~8.8 for PhB(OH)-

Consequence: A higher fraction of the boronic acid exists as the reactive boronate anion at neutral/basic pH, accelerating decomposition.

-

Regiochemistry:

-

Para/Meta-Amides: Destabilize the C–B bond purely through electronic withdrawal.

-

Ortho-Amides: Unique behavior due to intramolecular coordination (see 1.2).

-

-

The Ortho-Coordination Stabilization (The "Anchor" Effect)

Contrary to the general EWG trend, ortho-acetamidophenylboronic acids often exhibit superior hydrolytic stability compared to their meta or para counterparts. This is due to an intramolecular dative bond between the amide carbonyl oxygen and the boron atom (B

-

Structure: The carbonyl oxygen donates electron density into the empty p-orbital of the boron, forming a pseudo-5-membered ring.

-

Stabilization Factor: This interaction increases the coordination number of boron from 3 (sp

) to 4 (sp

Mechanistic Visualization

The following diagram illustrates the competing pathways of stabilization via coordination versus decomposition via protodeboronation.

Figure 1: Comparative stability pathways. The ortho-amide (green) benefits from an intramolecular "lock" that resists boronate formation, whereas the para-isomer (red) is susceptible to rapid equilibrium and subsequent decomposition.

Part 2: Stability Profiling Protocol

Trustworthy stability data requires rigorous kinetic profiling. Do not rely on single-point checks (e.g., "stable after 24h").

Protocol: NMR-Based Half-Life Determination ( )

This method is the gold standard for quantifying protodeboronation rates.

Reagents:

-

Solvent: Phosphate-buffered D

O (pH 7.4) or DMSO-d -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

Workflow:

-

Preparation: Dissolve the boronic acid (10 mM) and Internal Standard (5 mM) in the solvent.

-

Baseline Scan: Acquire a quantitative

H NMR (t=0). Integrate the aryl protons of the boronic acid relative to the internal standard. -

Incubation: Incubate at physiological temperature (37°C) or elevated stress temp (60°C).

-

Monitoring: Acquire spectra at defined intervals (e.g., 1h, 4h, 12h, 24h, 48h).

-

Analysis: Plot

vs. time. The slope

Comparative Stability Data (Generalized)

The table below summarizes typical stability trends for amide-substituted phenylboronic acids in aqueous buffer (pH 7.4, 25°C).

| Substitution Pattern | Electronic Effect | Coordination Mode | Relative Stability | Primary Risk |

| Unsubstituted | Neutral | None | High | Oxidation |

| 4-Acetamido (Para) | EWG (-I) | None | Low | Protodeboronation |

| 3-Acetamido (Meta) | EWG (-I) | None | Moderate-Low | Protodeboronation |

| 2-Acetamido (Ortho) | EWG (-I) | Intramolecular B | High | Dehydration to Boroxines |

| 2-Aminomethyl | Amine (Basic) | Intramolecular B | Very High | pH-dependent ring opening |

Part 3: Stabilization Strategies

When the therapeutic design requires an unstable amide-boronic acid, use these engineering controls.

Structural Modification (The "MIDA" Solution)

If the free boronic acid is too unstable for storage or coupling, convert it to a MIDA (N-Methyliminodiacetic acid) boronate .

-

Mechanism: MIDA forms a rigid bicyclic cage around the boron, converting it from sp

to sp -

Release: The free boronic acid can be released slowly under mild aqueous basic conditions (slow-release cross-coupling) or rapidly with NaOH.

Fluorine "Tuning"

Introduction of fluorine atoms can modulate the pKa and stability.

-

Strategy: Placing a Fluorine atom ortho to the boronic acid can sometimes stabilize via a B–F interaction, but often it increases acidity so much that protodeboronation accelerates.

-

Recommendation: Use meta-fluorine substitution relative to the boron to lower pKa for binding affinity without the catastrophic instability of ortho-fluorine (unless balanced by other groups).

Synthesis of Stable Ortho-Amide Derivatives

To synthesize a robust 2-acetamidophenylboronic acid derivative:

-

Starting Material: Begin with 2-bromoaniline.

-

Protection: Acetylate the amine (Ac

O, DCM) to form 2-bromoacetanilide. Crucial: The amide proton is acidic; consider N-methylation if B-N coordination is preferred over B-O. -

Borylation:

-

Method A (Lithiation): Treat with

-BuLi (2 equiv) at -78°C. The amide directs ortho-lithiation (or Li-halogen exchange). Quench with B(OiPr) -

Method B (Pd-Catalyzed): Use Pd(dppf)Cl

, B

-

-

Workup: Do not use oxidative workup (H

O

References

-

Intramolecular Stabilization: Cai, S. X., & Keana, J. F. (1991).[1] o-Acetamidophenylboronate esters stabilized toward hydrolysis by an intramolecular oxygen-boron interaction. Bioconjugate Chemistry. Link

-

Protodeboronation Mechanism: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids. Journal of the American Chemical Society. Link

-

MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link

-

Boronic Acid Catalysis: Hall, D. G. (2005). Structure, properties, and preparation of boronic acid derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

Sources

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of Biaryl Amides

Abstract

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromobenzamide with arylboronic acids. The synthesis of biaryl structures containing amide functionalities is a cornerstone in the development of pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and troubleshooting advice. The protocol emphasizes scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and high yields.

A Note on the Substrate: The topic specified "3-Aminocarbonyl-5-bromophenylboronic acid" contains both a bromide and a boronic acid, the two requisite partners for a Suzuki-Miyaura coupling, within the same molecule. Such a substrate would primarily undergo self-coupling or polymerization. This guide has been structured around a more common and instructive scenario: the cross-coupling of 3-bromobenzamide (an aminocarbonyl-substituted aryl bromide) with a generic arylboronic acid. This approach retains the core chemical challenge—coupling a substrate with an amide group—and provides a widely applicable protocol.

Scientific Principles & Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][4]

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzamide, forming a Pd(II) complex.[1][2][5] The presence of an electron-withdrawing amide group on the aryl bromide can facilitate this rate-limiting step.[6]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[7] This species then transfers its aryl group to the palladium center, displacing the halide.[2][8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][8]

Key Experimental Choices:

-

Catalyst System (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly versatile and efficient pre-catalyst.[9][10] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and is effective for a wide range of substrates, including those with challenging functional groups.[8][9][11]

-

Base (Potassium Carbonate): An aqueous solution of a moderate base like K₂CO₃ or K₃PO₄ is essential for activating the boronic acid for transmetalation.[7][12] It is generally well-tolerated by many functional groups, including amides.

-

Solvent System (Dioxane/Water): A biphasic solvent system is often employed.[13] Dioxane or THF solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[14]

Detailed Experimental Protocol

This protocol details the coupling of 3-bromobenzamide with phenylboronic acid as a representative example.

Reaction Scheme:

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 3-Bromobenzamide | C₇H₆BrNO | 200.04 | 200 | 1.0 | 1.0 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 | 41 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - | - |

| Water (Deionized) | H₂O | 18.02 | 1 mL | - | - |

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromobenzamide (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.[15]

-

Catalyst Addition: Under a positive pressure of the inert gas, quickly add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 1:1 Ethyl Acetate:Hexanes.

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (10 mL each).

-

Combine all organic extracts and wash with brine (20 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, N-phenylbenzamide.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting & Key Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents. | 1. Use fresh catalyst from a reliable source.2. Ensure a robust inert atmosphere; degas solvents thoroughly.3. Check the purity of starting materials. Boronic acids can degrade over time. |

| Protodeboronation | The boronic acid reacts with water to form an arene, consuming the nucleophile. This can be accelerated by bulky phosphine ligands or excess base.[16] | 1. Use the minimum effective amount of base.2. Ensure the reaction is not heated for an unnecessarily long time.3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |

| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5] | 1. Rigorous degassing is the best preventative measure.2. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) in the catalytic cycle. |

| Difficult Purification | Product co-elutes with byproducts or residual ligand. | 1. A water/EtOAc workup effectively removes inorganic salts.2. An aqueous wash with a dilute acid can sometimes help remove phosphine ligand byproducts. |

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. catalysis-consulting.com [catalysis-consulting.com]

- 15. quora.com [quora.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Optimizing Palladium Catalyst Loading for Amide-Containing Boronic Acids

Executive Summary

Amide-containing boronic acids are high-value but notoriously difficult substrates in Suzuki-Miyaura cross-coupling. They present a "dual-failure" mode: (1) Catalyst Poisoning , where the amide heteroatoms coordinate to the palladium center, arresting the catalytic cycle, and (2) Protodeboronation , where the boronic acid undergoes hydrolytic cleavage before coupling can occur.

This guide details a protocol to decouple these failure modes. By shifting from traditional Pd(0) sources to advanced Buchwald G3/G4 precatalysts and employing a kinetic-based loading optimization strategy, researchers can reduce catalyst loading from typical 5–10 mol% down to <0.5 mol% while improving yield and purity.

The Mechanistic Challenge

To optimize loading, one must first understand why standard protocols (e.g., Pd(PPh₃)₄) fail. The presence of an amide group (

The "Amide Trap" (Catalyst Poisoning)

Amides are Lewis bases. In the catalytic cycle, the resting state of the palladium species is electron-deficient. If the phosphine ligand is not sufficiently bulky or electron-rich, the amide oxygen or nitrogen (from the substrate) will coordinate to the Pd(II) intermediate. This forms a stable, off-cycle "resting state" that prevents transmetallation.

Protodeboronation (Substrate Suicide)

Amide-containing boronic acids are highly susceptible to base-catalyzed protodeboronation. The amide moiety can facilitate the coordination of hydroxide/water to the boron atom, accelerating the hydrolytic cleavage of the C–B bond.

-

The consequence: If the catalyst is slow (due to poisoning), the boronic acid sits in the basic solution longer, increasing the likelihood of protodeboronation.

-

The fix: The reaction rate (Turnover Frequency, TOF) must be faster than the rate of protodeboronation.

Visualization: The Failure Pathways

The following diagram illustrates the competition between the productive cycle and the inhibitory pathways.

Figure 1: The "Race Condition." Amide coordination (Red) stalls the catalyst, allowing time for the boronic acid to decompose (Protodeboronation).

Strategic Optimization Protocol

Do not rely on adding more catalyst to solve stalling. Instead, increase the activity of the catalyst to outrun decomposition.

Ligand Selection: The "Bulky" Imperative

To prevent amide coordination, use dialkylbiaryl phosphine ligands (Buchwald Ligands). Their immense steric bulk creates a "protective shell" around the Pd center, physically blocking the amide from binding while allowing the smaller aryl halide to react.

| Ligand Class | Recommended Ligand | Why? |

| First Choice | XPhos | Excellent general utility; steric bulk prevents poisoning; high TOF. |

| Second Choice | RuPhos | Ideal for electron-rich or sterically hindered amides; resists deboronation. |

| Specialist | SPhos | Water-soluble options available; extremely high activity for aryl chlorides. |

| Avoid | PPh₃, dppf | Lacks steric bulk to prevent amide coordination; requires high loading. |

Catalyst Source: Precatalysts vs. In-Situ

Avoid Pd(OAc)2 + Ligand or Pd2(dba)3. These require an induction period to generate Pd(0), during which the boronic acid is degrading.

-

Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).

-

Mechanism: These activate rapidly (<1 min) upon exposure to base, generating the active mono-ligated L-Pd(0) species immediately. This ensures the coupling starts before the boronic acid can hydrolyze.

Experimental Workflow: Loading Optimization

Follow this step-by-step de-escalation protocol to determine the Minimum Effective Loading (MEL).

Phase 1: The "High Activity" Screen (Standardization)

Goal: Establish a baseline yield with a high-activity system.

-

Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Amide-Boronic Acid, 2.0 equiv Base (K₃PO₄ or K₂CO₃).

-

Solvent: THF:Water (10:1) or Dioxane:Water (4:1). Note: Water is essential for the boronic acid mechanism but keep it minimal to reduce hydrolysis.

-

Catalyst: XPhos Pd G4 at 1.0 mol% .

-

Temp: 40–60°C.

-

Checkpoint: If yield is >90% in <1 hour, proceed to Phase 2. If yield is low, switch ligand to RuPhos or SPhos.

Phase 2: The Kinetic Drop (Loading De-escalation)

Goal: Reduce loading by measuring Turnover Frequency (TOF). Run three parallel reactions at different loadings. Monitor conversion at 15, 30, and 60 minutes.

| Reaction | Pd Loading (mol%) | ppm Pd | Expected Outcome |

| A | 0.50 | 5,000 | Complete < 30 min |

| B | 0.10 | 1,000 | Complete < 2 hrs |

| C | 0.05 | 500 | Determine limit |

Decision Logic:

-

If Reaction B reaches >95% conversion within an acceptable process time (e.g., 4-6 hours), 0.1 mol% is your new baseline.

-

If Reaction C stalls at 60% conversion, you have hit the "Death Point" where catalyst death (poisoning) > turnover.

Phase 3: The "Dosing" Strategy (For Scale-Up)

For unstable boronic acids, slow addition of the boronic acid is often superior to dumping it all in at once.

-

Protocol: Charge Catalyst, Aryl Halide, and Base.[1][2][3] Heat to temp.

-

Action: Add the Amide-Boronic Acid (dissolved in solvent) via syringe pump over 1–2 hours.

-

Benefit: Keeps the concentration of boronic acid low relative to the catalyst, ensuring Pd always has a substrate to couple, minimizing the "standing time" for protodeboronation.

Visualizing the Optimization Logic

Figure 2: Decision tree for optimizing catalyst loading.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Reaction stalls at 60-70% | Catalyst death or Boronic acid consumed. | Analyze mixture by LCMS. If Boronic Acid is gone (protodeboronation), use Slow Addition or increase Boronic Acid equivalents (1.5 eq). |

| Black precipitate forms | Pd aggregation (Pd black). | Ligand concentration is too low or Pd is unstable. Ensure G4 Precatalyst is used (1:1 Pd:L ratio is guaranteed). |

| No reaction, SM remains | Oxidative addition failure. | The Amide is poisoning the Pd heavily. Switch to BrettPhos or tBuXPhos (even bulkier). Increase temp to 80°C. |

| Impurity: Phenol formation | Oxidation of Boronic Acid. | Degas solvents thoroughly. Oxygen promotes phenol formation and homocoupling. |

References

-

Buchwald Precatalysts (G3/G4)

-

Protodeboronation Mechanisms

- Title: "Protodeboronation: A Review" (Contextual grounding on base-c

- Source: Wikipedia (General Reference for Mechanism)

-

URL:[Link]

-

Optimization of Catalyst Loading in OPRD

-

Heteroatom Poisoning in Pd Catalysis

- Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation" (Analogous mechanism for amide poisoning via N-coordin

- Source: Journal of the American Chemical Society

-

URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Iterative Cross-Coupling Strategies Using 3-Bromo-5-carbamoylphenylboronic Acid

Abstract & Strategic Overview

3-Bromo-5-carbamoylphenylboronic acid (CAS: 871329-66-7) represents a high-value "linchpin" scaffold for medicinal chemistry and materials science. Its 1,3,5-substitution pattern allows for the rapid construction of meta-terphenyl cores, common in liquid crystals and drug pharmacophores.

However, this molecule presents a classic chemoselectivity paradox: it contains both a nucleophilic moiety (boronic acid) and an electrophilic moiety (bromide). Without a defined strategy, subjecting this reagent to palladium catalysis results in uncontrolled oligomerization (homocoupling).

This guide details two orthogonal workflows to control the sequence of bond formation:

-

Path A (Nucleophilic Mode): Exploiting rates of oxidative addition to couple the boronic acid first, leaving the bromide intact.

-

Path B (Electrophilic Mode): Using MIDA-boronate protection to couple the bromide first, preserving the boron species for a subsequent step.

Strategic Decision Tree

Figure 1: Strategic workflow for iterative functionalization. Path A relies on kinetic selectivity (I > Br). Path B relies on protecting group chemistry.[1][2]

Path A: Nucleophilic Mode (Boron-First)

Objective: Couple the

The Challenge: The internal bromide is susceptible to oxidative addition by Palladium.[3] If the catalyst inserts into the internal C-Br bond, the molecule will homocouple (polymerize).

The Solution: Use an external Aryl Iodide (Ar-I) . The rate of oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br. By using a mild catalyst like

Protocol A: Kinetic Chemoselective Coupling

Reagents:

-

3-Bromo-5-carbamoylphenylboronic acid (1.0 equiv)

-

External Aryl Iodide (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the boronic acid, the aryl iodide, and

. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling; rigorous degassing is essential. -

Solvent Addition: Add degassed DME and 2M

via syringe. -

Reaction: Heat the mixture to 60–70 °C .

-

Critical Control Point: Do NOT exceed 80 °C. Higher temperatures increase the probability of the catalyst activating the internal bromide.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the aryl iodide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography. The product (Bromobiphenyl amide) is usually less polar than the starting boronic acid.

Data: Halide Selectivity Rates

| Electrophile (Ar-X) | Relative Rate of Oxidative Addition (Pd-L) | Selectivity Outcome |

|---|---|---|

| Ar-I (External) | High (~1000) | Desired Cross-Coupling |

| Ar-Br (Internal) | Moderate (~10) | Kinetic byproduct (minimized at <70°C) |

| Ar-Cl (External) | Low (<1) | No reaction (Inert) |

Path B: Electrophilic Mode (Bromide-First)

Objective: React the internal

The Challenge: If you mix the starting material with an external boronic acid and Pd, you have two boronic acids and one bromide. Statistical scrambling and homocoupling will occur.

The Solution: MIDA Boronates . We must "mask" the internal boronic acid as a N-methyliminodiacetic acid (MIDA) ester. The MIDA boronate is

Protocol B1: Protection (Synthesis of the MIDA Boronate)

Reagents:

-

N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

-

Solvent: Toluene/DMSO (10:1)

Procedure:

-

Combine the boronic acid and MIDA in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

-

Reflux in Toluene/DMSO for 12–16 hours. The azeotropic removal of water drives the equilibrium.

-

Workup: The MIDA boronate is often insoluble in ether but soluble in Acetone/MeCN. Precipitate the product by pouring the concentrated reaction mixture into diethyl ether.

-

Result: A stable, crystalline solid (MIDA-Ester) that is silica-gel compatible.

Protocol B2: Orthogonal Coupling (The "Slow-Release" Strategy)

Now that the boron is protected, the molecule behaves purely as an Aryl Bromide.

Reagents:

-

MIDA-Protected Intermediate (from B1) (1.0 equiv)

-

External Boronic Acid (1.2 equiv)

-

Catalyst:

or XPhos Pd G2 (highly active for bromides) -

Base:

(3.0 equiv, anhydrous) -

Solvent: THF or Dioxane (Anhydrous conditions preferred to prevent premature MIDA hydrolysis).

Procedure:

-

Perform standard Suzuki coupling at 80–100 °C.

-

Mechanism: The MIDA group remains intact because the base is anhydrous or mild, and the boron is coordinatively saturated (

). -

Purification: Isolate the bi-aryl MIDA boronate via standard column chromatography.

Protocol B3: Deprotection (Releasing the Linchpin)

To perform the next coupling, remove the MIDA group.

Reagents:

-

MIDA-Biaryl Product

-

Reagent: 1M NaOH (aq) / THF (1:3 ratio)

Procedure:

-

Stir at Room Temperature for 30 minutes. The base hydrolyzes the MIDA ester, reverting the boron to its active

-

Quench with dilute HCl or

to pH 6–7. Extract with EtOAc. -

Result: A 3,5-disubstituted phenylboronic acid, ready for a third coupling.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Homocoupling (Polymer) | Oxygen presence or Temp too high (Path A). | Degas solvents >15 mins. Lower temp to 60°C. Switch to Ar-I. |

| Protodeboronation | Loss of | The carbamoyl group is electron-withdrawing, destabilizing the C-B bond. Use milder bases ( |

| Hydrolysis of Amide | Conversion of | Avoid strong hydroxides (NaOH/KOH) at high temps. Use |

| Incomplete MIDA Formation | Residual free acid. | Ensure rigorous water removal (Dean-Stark or Activated 4Å Sieves) during protection step. |

Visualization of MIDA Cycle

Figure 2: The protection-deprotection cycle allowing the bromide to be reacted before the boron.

References

-

General Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95, 2457–2483.

-

Iterative Coupling & MIDA Boronates: Gillis, E. P.; Burke, M. D.[1][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716–6717.

- Calliff, B. M.; Xu, X. "Chemoselective Suzuki-Miyaura Cross-Coupling of Haloarylboronic Acids." Organic Letters, 2016, 18, 555-559.

-

Ligand Effects on Selectivity: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473.

Sources

- 1. MIDA Boronates [sigmaaldrich.cn]

- 2. (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid [oakwoodchemical.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2121515-18-0|(3-Bromo-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. experts.illinois.edu [experts.illinois.edu]

Application Note: Microwave-Assisted Synthesis using 3-Aminocarbonyl-5-bromophenylboronic Acid

Executive Summary

This guide details the strategic application of 3-Aminocarbonyl-5-bromophenylboronic acid (CAS 2121513-97-9) in microwave-assisted organic synthesis. This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry due to its unique meta-substitution pattern, enabling the rapid construction of complex biaryl cores with orthogonal functional handles.

By leveraging microwave irradiation, researchers can overcome the inherent solubility challenges of the primary amide group and significantly accelerate Suzuki-Miyaura cross-coupling reactions while suppressing common side reactions such as protodeboronation.

Strategic Utility & Chemical Profile

The "Linchpin" Scaffold

The utility of this compound lies in its orthogonal reactivity. It allows for a sequential, modular assembly of trisubstituted benzene rings, a common pharmacophore in kinase inhibitors and GPCR ligands.

| Functional Group | Reactivity Profile | Strategic Role |

| Boronic Acid ( | High reactivity (Suzuki Coupling) | Primary Coupling: Connects to the core scaffold first. |

| Bromide ( | Moderate reactivity (Suzuki/Buchwald) | Secondary Diversification: Retained during the first coupling; available for late-stage modification. |

| Amide ( | Low chemical reactivity; High Polarity | Interaction/Solubility: Provides H-bond donor/acceptor sites; directs solubility but requires polar solvent systems. |

Microwave Advantage

Conventional heating often requires prolonged reaction times (4–12 hours) for amide-containing boronic acids due to poor solubility in non-polar solvents and slow transmetallation rates. Microwave irradiation (MW) offers two critical advantages:

-

Superheating: Access to temperatures above the solvent's atmospheric boiling point accelerates the rate-determining step (transmetallation).

-

Polarity Coupling: The amide group has a high dielectric loss tangent, allowing efficient energy absorption and localized heating, ensuring the substrate is fully solubilized during the reaction.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the sequential functionalization strategy, prioritizing the boronic acid coupling followed by the bromide displacement.

Figure 1: Sequential functionalization workflow. The boronic acid is utilized first due to its lability, preserving the bromide for subsequent steps.

Detailed Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Coupling this compound with a heteroaryl chloride (e.g., 4-chloropyridine) while preserving the aryl bromide.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Partner: Heteroaryl Chloride (1.0 equiv)

-

Catalyst:

(3–5 mol%)-

Why: Robust against air/moisture and effective for sterically demanding couplings.

-

-

Base: 2M Aqueous

(3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

-

Ratio: Dioxane:Water (4:1 v/v) is critical to solubilize the amide.

-

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the boronic acid (0.5 mmol, 122 mg), heteroaryl chloride (0.5 mmol), and

(0.025 mmol, 20 mg). -

Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of 2M

. -

Degassing: Seal the vial and purge with Nitrogen or Argon for 2 minutes (via balloon needle through septum). Oxygen inhibition is a primary cause of stalled Suzuki reactions.

-

Irradiation: Place in the microwave reactor.

-

Temp: 110°C

-

Hold Time: 20 minutes

-

Stirring: High

-

Power: Dynamic (Max 200W)

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.

-

Note: If the product is highly polar due to the amide, add 5% Methanol to the organic layer to improve extraction efficiency.

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Expected Outcome: 70–90% yield of the brominated biaryl intermediate.

Protocol B: Rapid Buchwald-Hartwig Amination (Post-Suzuki)

Objective: Utilizing the retained bromide to introduce an amine handle (e.g., morpholine or primary amine).

Reagents:

-

Substrate: Brominated Biaryl Intermediate (from Protocol A)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst:

(2 mol%) + Xantphos (4 mol%)-

Why: Xantphos is a wide bite-angle ligand excellent for aryl bromides and prevents chelation of the Pd by the amide nitrogen.

-

-

Base:

(2.0 equiv) - Cesium improves solubility in organic solvents compared to Potassium. -

Solvent: Toluene/t-BuOH (5:1) or pure Dioxane.

Methodology:

-

Assembly: Charge the MW vial with the intermediate (0.3 mmol), amine (0.36 mmol), base, and catalyst system.

-

Irradiation:

-

Temp: 130°C

-

Time: 15 minutes

-

-

Work-up: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify.

Troubleshooting & Optimization (E-E-A-T)

Suppressing Protodeboronation

The presence of the electron-withdrawing amide and bromine groups on the phenyl ring makes the C-B bond susceptible to hydrolysis (protodeboronation), yielding the byproduct 3-bromo-benzamide.

Mechanism & Mitigation:

-

Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond.

-

Solution:

-

Reduce Time: MW heating (15-20 min) is superior to thermal heating (overnight) as it minimizes the time the boronic acid is exposed to base at high temperatures.

-

Base Selection: Switch from

to milder bases like -

Pre-activation: Mix the Aryl Halide and Catalyst before adding the Boronic Acid to ensure the catalytic cycle starts immediately upon heating.

-

Solvent Compatibility Table

Solubility of the 3-aminocarbonyl group is the primary physical constraint.

| Solvent System | Solubility Rating | MW Absorption | Recommendation |

| Dioxane / Water (4:1) | High | High | Standard. Best balance of solubility and heating efficiency. |

| DMF / Water | Very High | Medium | Alternative. Use if substrate precipitates in Dioxane. Harder to remove during workup. |

| Toluene / Water | Low | Low | Avoid. Poor solubility of the amide leads to heterogeneous mixtures and stalled reactions. |

| Ethanol / Water | High | High | Green Option. Good for simple couplings, but may cause transesterification if esters are present. |

Catalytic Cycle Visualization

Understanding the cycle helps diagnose failures. If the oxidative addition (Step 1) is slow, the boronic acid sits in the basic solution longer, increasing deboronation risk.

Figure 2: Catalytic cycle highlighting the Transmetallation step where Microwave heating provides kinetic energy to outcompete protodeboronation.

References

-

Compound Identity: this compound (CAS 2121513-97-9).[1][2] BoronPharm / PubChem.

-

Microwave Suzuki Protocols: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions.[3][4] Sigma-Aldrich Application Guides.

-

Protodeboronation Mechanisms: Protodeboronation of Boronic Acids: Mechanisms and Suppression Strategies. Wikipedia / General Chemical Reference.

-

Amide Solubility in MW: Efficient Microwave-Assisted Synthesis of Amides. National Institutes of Health (PMC).

-

Catalyst Selection: XPhosPdG2 and Pd(dppf)Cl2 in Heterocyclic Couplings. Royal Society of Chemistry (RSC).

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. halochem.com [halochem.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note: Orthogonal Derivatization of 3-Aminocarbonyl-5-bromophenylboronic Acid for Library Synthesis

Executive Summary: The "Lynchpin" Strategy

3-Aminocarbonyl-5-bromophenylboronic acid represents a high-value "lynchpin" scaffold for combinatorial library synthesis. Its structural uniqueness lies in its tri-orthogonality :

-

Bromide (-Br): An electrophile for cross-coupling.

-

Boronic Acid (-B(OH)₂): A nucleophile for cross-coupling.

-

Aminocarbonyl (-CONH₂): A primary amide serving as a polar pharmacophore, a directing group, or a precursor for nitriles/anilines.

The Challenge: The simultaneous presence of a halide (Br) and a boronic acid creates an inherent risk of uncontrolled self-polymerization under standard Palladium-catalyzed conditions.

The Solution: This guide details a Chemoselective Protection-Activation Strategy . By utilizing N-methyliminodiacetic acid (MIDA) boronates or Pinacol esters, we "mask" the nucleophilic boron, allowing exclusive reaction at the bromide. This enables the iterative assembly of complex molecules in a "lego-like" fashion, preserving the amide for final-stage diversification.

Strategic Reaction Architecture

The derivatization logic follows a strict order of operations to maintain yield and purity.

The Workflow Diagram

The following flowchart illustrates the orthogonal pathways for processing this scaffold.

Figure 1: Iterative Cross-Coupling (ICC) workflow. The MIDA strategy allows the scaffold to act as an electrophile first, then a nucleophile.

Detailed Experimental Protocols

Protocol A: Boron Protection (MIDA Boronate Formation)

Rationale: Unprotected boronic acids are prone to protodeboronation and self-coupling. The MIDA boronate is a tetracoordinate species with a hybridized

Reagents:

-

This compound (1.0 equiv)

-

N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

-

Solvent: Toluene/DMSO (10:1)

-

Dean-Stark apparatus components

Step-by-Step:

-

Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the boronic acid substrate and MIDA.

-

Solvation: Add Toluene/DMSO mixture (0.1 M concentration relative to substrate). The DMSO helps solubilize the polar MIDA.

-

Reflux: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. Water generated by the condensation is azeotropically removed via the Dean-Stark trap.

-

Monitoring: Monitor by TLC (stain with curcumin or KMnO4). Reaction is typically complete in 12–16 hours.

-

Workup: Cool to room temperature. The MIDA boronate often precipitates.

-

If solid: Filter and wash with diethyl ether.

-

If soluble: Concentrate toluene, dilute with EtOAc, wash with water (to remove DMSO/unreacted MIDA), dry over MgSO₄, and concentrate.

-

-

Yield Check: Expect a white/off-white solid.

-

QC Marker: ¹¹B NMR should show a shift upfield (approx. 10–15 ppm) indicative of

boron.

-

Protocol B: Chemoselective Suzuki Coupling (The "Bromide First" Approach)

Rationale: With the boron protected as a MIDA ester, the molecule behaves purely as an aryl bromide. We can now couple it with an external boronic acid without touching the scaffold's boron.

Reagents:

-

MIDA-protected Scaffold (from Protocol A) (1.0 equiv)

-

External Boronic Acid (

) (1.2 equiv) -

Catalyst:

(0.03 equiv) or -

Base:

(3.0 equiv, anhydrous) or -

Solvent: THF or Dioxane (anhydrous)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charging: Add the MIDA-scaffold, external boronic acid, base, and Pd catalyst.

-

Solvent: Add anhydrous THF (0.2 M). Crucial: Avoid water. Water + Base can slowly hydrolyze the MIDA group during the reaction, leading to polymerization.

-

Reaction: Heat to 60°C for 4–12 hours.

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with brine.

-

Purification: Flash chromatography. MIDA boronates are stable on silica gel (elute with MeOH/DCM or EtOAc/Acetone mixtures).

Protocol C: Activation (MIDA Hydrolysis)

Rationale: Once the first diversity element is attached at the bromide position, we must "unmask" the boron to allow the second coupling.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve the MIDA boronate in THF.

-

Hydrolysis: Add NaOH (3.0 equiv). Stir at room temperature for 30 minutes.

-

Quench: Quench with Phosphate Buffer (pH 7.0) or dilute HCl (carefully) to neutralize.

-

Extraction: Extract immediately with EtOAc.

-

Note: Boronic acids can be tricky to extract; salting out the aqueous layer with NaCl helps.

-

-

Use: The resulting crude boronic acid is usually used directly in the next coupling step (Protocol D) to avoid dehydration to boroxins (anhydrides).

Data Summary & Troubleshooting

Comparative Reactivity Table

| Functional Group | State | Reactivity to Pd(0) | Stability to Base (aq) | Role in Library |

| -Br | Free | High (Electrophile) | High | First Diversity Point |

| -B(OH)₂ | Free | High (Nucleophile) | Moderate | Polymerization Risk |

| -B(MIDA) | Protected | Inert | Low (Hydrolyzes) | Masking Group |

| -CONH₂ | Free | Low (generally inert) | High | Solubility / H-Bonding |

| -CN | Derivatized | Inert | Moderate | Bioisostere |

Troubleshooting Guide:

-

Issue: Polymerization/Oligomerization observed in Protocol B.

-

Issue: Low yield in MIDA formation.

Advanced Derivatization: Amide Modulation

For libraries requiring electronic diversity, the primary amide (

Protocol: Dehydration to Nitrile

-

Dissolve substrate in dry Pyridine/Dioxane.

-

Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) dropwise.

-

Stir at RT for 3 hours.

-

Result: 3-Cyano-5-bromophenylboronic acid (usually isolated as pinacol ester for stability).

References

-